(3,4,5-Trimethoxyphenyl)glycolonitrile
CAS No.: 91134-18-8
Cat. No.: VC20287116
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91134-18-8 |
|---|---|
| Molecular Formula | C11H13NO4 |
| Molecular Weight | 223.22 g/mol |
| IUPAC Name | 2-hydroxy-2-(3,4,5-trimethoxyphenyl)acetonitrile |
| Standard InChI | InChI=1S/C11H13NO4/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5,8,13H,1-3H3 |
| Standard InChI Key | OXSJBPBUDGORCM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(C#N)O |
Introduction
Chemical and Physical Properties
(3,4,5-Trimethoxyphenyl)glycolonitrile is a crystalline solid with a molecular weight of 223.225 g/mol. Key physicochemical parameters include a density of 1.2 g/cm³, a boiling point of 384.2°C at standard atmospheric pressure, and a flash point of 186.2°C . The compound’s partition coefficient (LogP) of 1.27 suggests moderate lipophilicity, enabling penetration through biological membranes while retaining aqueous solubility . Spectroscopic characterization reveals distinctive infrared (IR) absorption bands at 2211 cm⁻¹ (C≡N stretch) and 1672 cm⁻¹ (C=O stretch), alongside -NMR signals corresponding to methoxy protons at δ 3.8–3.9 ppm and aromatic protons at δ 6.5–7.0 ppm .
Table 1: Physicochemical Properties of (3,4,5-Trimethoxyphenyl)glycolonitrile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 223.225 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 384.2°C at 760 mmHg |
| Flash Point | 186.2°C |
| LogP | 1.27 |
| Exact Mass | 223.084 Da |
Synthetic Methodologies
Cyanohydrin Formation
The primary synthesis route involves the nucleophilic addition of hydrogen cyanide (HCN) to 3,4,5-trimethoxybenzaldehyde under basic conditions. This reaction proceeds via the formation of a cyanohydrin intermediate, yielding (3,4,5-trimethoxyphenyl)glycolonitrile with high regioselectivity . Alternative protocols employ enzymatic catalysis using hydroxynitrile lyases (HNLs) to achieve enantioselective synthesis. For instance, van Almsick et al. demonstrated the use of Sorghum bicolor HNL to produce (R)-enantiomers with >90% enantiomeric excess (ee) .
Chemoenzymatic Approaches
Nanda et al. reported a chemoenzymatic strategy combining lipase-mediated kinetic resolution with chemical cyclization to access chiral derivatives of (3,4,5-trimethoxyphenyl)glycolonitrile . This method avoids racemization and enhances yield compared to traditional acid-catalyzed procedures.
Reaction Scheme 1: Synthesis of (3,4,5-Trimethoxyphenyl)glycolonitrile
Biomedical Applications
Anticancer Agents
(3,4,5-Trimethoxyphenyl)glycolonitrile serves as a key intermediate in synthesizing pyrrolizine and triazinone derivatives with potent cytotoxic activity. For example, pyrrolizines 16a, 16b, and 16d—bearing the 3,4,5-trimethoxyphenyl moiety—exhibited IC₅₀ values of 0.5–1.2 μM against MCF-7 (breast), HCT-116 (colon), and HepG2 (liver) cancer cell lines . Mechanistic studies revealed dual inhibition of tubulin polymerization and cyclin-dependent kinase 2 (CDK2), inducing G₂/M cell cycle arrest and apoptosis .
Kinase Inhibition Profiling
Kinase assays identified compounds 16a and 16b as multi-target inhibitors, suppressing vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) at nanomolar concentrations . Molecular docking studies confirmed high binding affinities (-9.2 to -10.1 kcal/mol) to the colchicine-binding site of tubulin, correlating with antimitotic activity .
Table 2: Cytotoxic Activity of Selected Derivatives
| Compound | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. HCT-116 | Tubulin Inhibition (%) |
|---|---|---|---|
| 16a | 0.54 | 0.61 | 68 |
| 16b | 0.49 | 0.58 | 72 |
| 16d | 0.62 | 0.67 | 65 |
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